6,7-脱氢泼尼松龙21-乙酸酯

描述

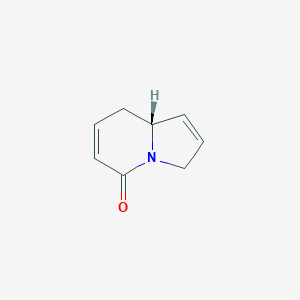

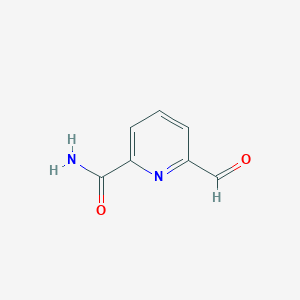

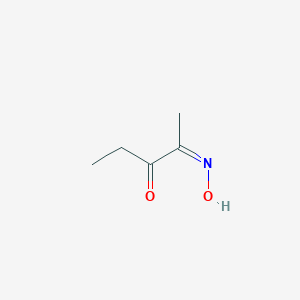

6,7-Dehydro Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various pharmaceutical applications, particularly in the treatment of inflammatory and autoimmune conditions .

科学研究应用

6,7-Dehydro Prednisolone 21-Acetate is used extensively in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and immune response.

Medicine: Used in the development of treatments for inflammatory and autoimmune diseases.

Industry: Employed in the production of pharmaceutical formulations .

作用机制

Target of Action

The primary targets of 6,7-Dehydro Prednisolone 21-Acetate are likely to be similar to those of other corticosteroids, given its structural similarity . Corticosteroids primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide variety of physiological processes, including immune response and inflammation .

Mode of Action

The interaction of 6,7-Dehydro Prednisolone 21-Acetate with its targets is likely to involve binding to glucocorticoid receptors, leading to changes in gene transcription. This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions .

Biochemical Pathways

It is known that corticosteroids can affect a wide range of pathways, including those involved in immune response, inflammation, and metabolism .

Pharmacokinetics

It is known that prednisolone, a similar compound, is predominantly excreted in the urine . Prednisolone can be reversibly metabolized to prednisone, which is then further metabolized .

Result of Action

The molecular and cellular effects of 6,7-Dehydro Prednisolone 21-Acetate’s action are likely to be diverse, given the wide range of processes regulated by glucocorticoid receptors. These could include suppression of immune response, reduction of inflammation, and changes in metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,7-Dehydro Prednisolone 21-Acetate. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and health status can influence how the compound is metabolized and its overall efficacy .

生化分析

Biochemical Properties

It is known that Prednisolone, the parent compound, interacts with glucocorticoid receptors, proteins, and other biomolecules in the body

Cellular Effects

Prednisolone, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Prednisolone, the parent compound, exerts its effects at the molecular level by binding to glucocorticoid receptors, inhibiting or activating enzymes, and changing gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Dosage Effects in Animal Models

It is known that Prednisolone, the parent compound, can have threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

Prednisolone, the parent compound, is known to be metabolized in the liver

Transport and Distribution

It is known that Prednisolone, the parent compound, is distributed throughout the body and can cross cell membranes

Subcellular Localization

Prednisolone, the parent compound, is known to localize in the cytoplasm when it binds to glucocorticoid receptors

准备方法

Synthetic Routes and Reaction Conditions

This intermediate is then reacted with sodium acetate to yield the final product . The process involves several steps, including hydroxylation, dehydrogenation, and esterification reactions.

Industrial Production Methods

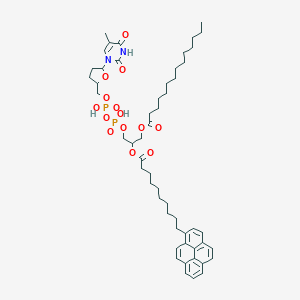

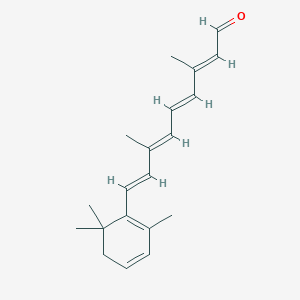

Industrial production of corticosteroids, including 6,7-Dehydro Prednisolone 21-Acetate, often starts with diosgenin, a steroid sapogenin. The process combines chemical and biotechnological methods to achieve the desired product. This multidisciplinary approach has been developed and refined over the years to optimize yield and efficiency .

化学反应分析

Types of Reactions

6,7-Dehydro Prednisolone 21-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Introduction of functional groups such as acetate.

Common Reagents and Conditions

Oxidation: Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are used.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium acetate for esterification reactions.

Major Products

The major products formed from these reactions include various derivatives of prednisolone, such as prednisolone acetate and other corticosteroid analogs .

相似化合物的比较

Similar Compounds

Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.

Prednisone: Another glucocorticoid that is metabolized to prednisolone in the body.

Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness

6,7-Dehydro Prednisolone 21-Acetate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids. Its unique acetate group at the 21st position contributes to its distinct pharmacokinetic properties .

属性

IUPAC Name |

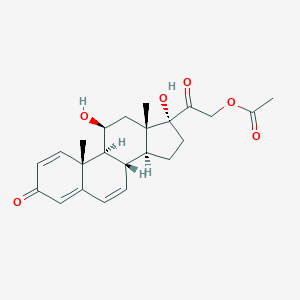

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYYRILTTRZHTJ-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595068 | |

| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-45-4 | |

| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)